

A Technical Guide to the Spectroscopic Characterization of 4-Morpholinobenzohydrazide

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Compound of Interest

Compound Name: 4-Morpholinobenzohydrazide

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Introduction

4-Morpholinobenzohydrazide is a unique molecule that marries the structural features of morpholine, a common motif in medicinal chemistry known for its favorable physicochemical properties, and benzohydrazide, a versatile scaffold with a wide range of biological activities. The precise structural elucidation of this compound is paramount for its application in drug discovery and development, ensuring its identity, purity, and stability. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **4-Morpholinobenzohydrazide**. As a Senior Application Scientist, this document is designed to not only present the data but also to offer insights into the interpretation and the underlying principles that validate the structure.

The Molecular Blueprint: Understanding 4-Morpholinobenzohydrazide

The structural integrity of **4-Morpholinobenzohydrazide** is the foundation of its chemical and biological behavior. Spectroscopic methods provide a non-destructive means to probe its molecular architecture.

- Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.
- Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.
- Mass Spectrometry (MS) determines the molecular weight and provides clues about the molecular formula and fragmentation patterns.

The following sections will delve into each of these techniques, offering both theoretical grounding and practical insights into the analysis of **4-Morpholinobenzohydrazide**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, their proximity to other protons, and their quantitative ratios.

Predicted ¹H NMR Data for **4-Morpholinobenzohydrazide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.7 - 7.8	Doublet	2H	Ar-H (ortho to C=O)
~6.9 - 7.0	Doublet	2H	Ar-H (ortho to Morpholine)
~9.5 - 10.0	Singlet	1H	-NH-
~4.5 - 5.0	Broad Singlet	2H	-NH ₂
~3.7 - 3.8	Triplet	4H	Morpholine (-O-CH ₂ -)
~3.3 - 3.4	Triplet	4H	Morpholine (-N-CH ₂ -)

Expert Analysis & Causality:

- **Aromatic Protons:** The benzene ring exhibits a characteristic AA'BB' system due to the para-substitution. The protons ortho to the electron-withdrawing carbonyl group of the hydrazide are deshielded and appear at a lower field (~7.7-7.8 ppm), while the protons ortho to the electron-donating morpholine nitrogen are shielded and appear at a higher field (~6.9-7.0 ppm).
- **Hydrazide Protons:** The -NH- proton of the hydrazide moiety is expected to be a singlet and can be broad, appearing at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding. The terminal -NH₂ protons will also appear as a broad singlet. Their chemical shift can be highly variable and is dependent on solvent and concentration.
- **Morpholine Protons:** The morpholine ring protons typically show two distinct triplets. The protons adjacent to the oxygen atom (-O-CH₂-) are more deshielded and appear further downfield (~3.7-3.8 ppm) compared to the protons adjacent to the nitrogen atom (-N-CH₂-) at approximately 3.3-3.4 ppm.^[1] This is a classic pattern for an N-substituted morpholine ring.

Experimental Protocol: ¹H NMR

- **Sample Preparation:** Dissolve ~5-10 mg of **4-Morpholinobenzohydrazide** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH, NH₂).
- **Data Acquisition:** Record the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better resolution of the signals.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the spectrum and integrate the signals.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data for **4-Morpholinobenzohydrazide**

Chemical Shift (δ , ppm)	Assignment
~165 - 170	C=O (Amide)
~150 - 155	Ar-C (C-N, Morpholine)
~128 - 130	Ar-CH (ortho to C=O)
~120 - 125	Ar-C (C-C=O)
~113 - 115	Ar-CH (ortho to Morpholine)
~66 - 67	Morpholine (-O-CH ₂)
~47 - 49	Morpholine (-N-CH ₂)

Expert Analysis & Causality:

- **Carbonyl Carbon:** The amide carbonyl carbon is significantly deshielded and appears at the lowest field (~165-170 ppm).
- **Aromatic Carbons:** The aromatic region will show four distinct signals. The carbon attached to the electron-donating morpholine nitrogen will be the most shielded among the quaternary carbons, while the carbon attached to the carbonyl group will be more deshielded. The chemical shifts of the protonated aromatic carbons will follow the trend observed in the ¹H NMR spectrum.
- **Morpholine Carbons:** Similar to the proton spectrum, the carbons adjacent to the oxygen will be at a lower field (~66-67 ppm) compared to those adjacent to the nitrogen (~47-49 ppm).

Experimental Protocol: ¹³C NMR

- **Sample Preparation:** Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial.
- **Data Acquisition:** Record a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
- **Data Processing:** Process the FID as described for ¹H NMR.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrational energy of its bonds.

Characteristic IR Absorptions for 4-Morpholinobenzohydrazide

Wavenumber (cm ⁻¹)	Vibration	Intensity
3300 - 3400	N-H stretch (Hydrazide)	Medium
3150 - 3300	N-H stretch (Hydrazide)	Medium
2850 - 3000	C-H stretch (Aromatic & Aliphatic)	Medium-Strong
~1640	C=O stretch (Amide I)	Strong
~1600	C=C stretch (Aromatic)	Medium
~1550	N-H bend (Amide II)	Medium
~1115	C-O-C stretch (Morpholine)	Strong

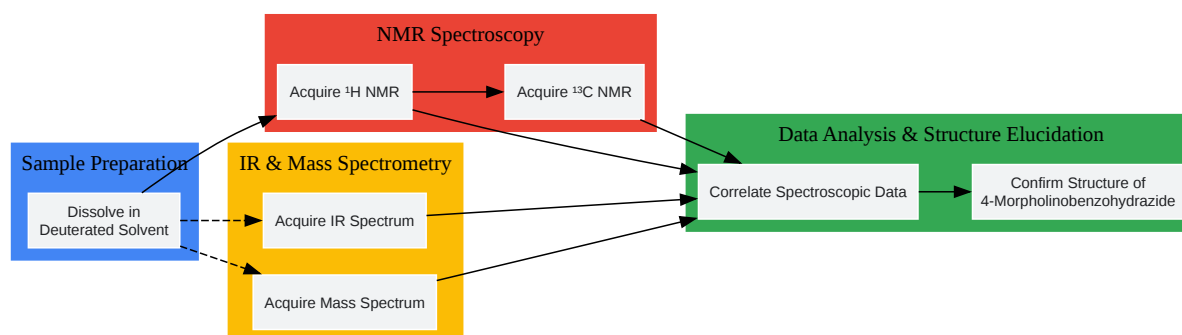
Expert Analysis & Causality:

- **N-H Vibrations:** The two distinct N-H stretching bands in the 3150-3400 cm⁻¹ region are characteristic of the -NHNH₂ group of the hydrazide, corresponding to the symmetric and asymmetric stretches.
- **Carbonyl Stretch:** A strong absorption around 1640 cm⁻¹ is a definitive indicator of the amide carbonyl (C=O) group. Its position is influenced by conjugation with the aromatic ring.
- **Aromatic and Aliphatic C-H Stretches:** The region just below 3000 cm⁻¹ will show C-H stretching vibrations from the morpholine ring, while weaker absorptions just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.^[2]
- **C-O-C Stretch:** The strong band around 1115 cm⁻¹ is a hallmark of the C-O-C ether linkage within the morpholine ring.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the key absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis



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Caption: Workflow for the complete spectroscopic characterization of **4-Morpholinobenzohydrazide**.

Part 3: Mass Spectrometry

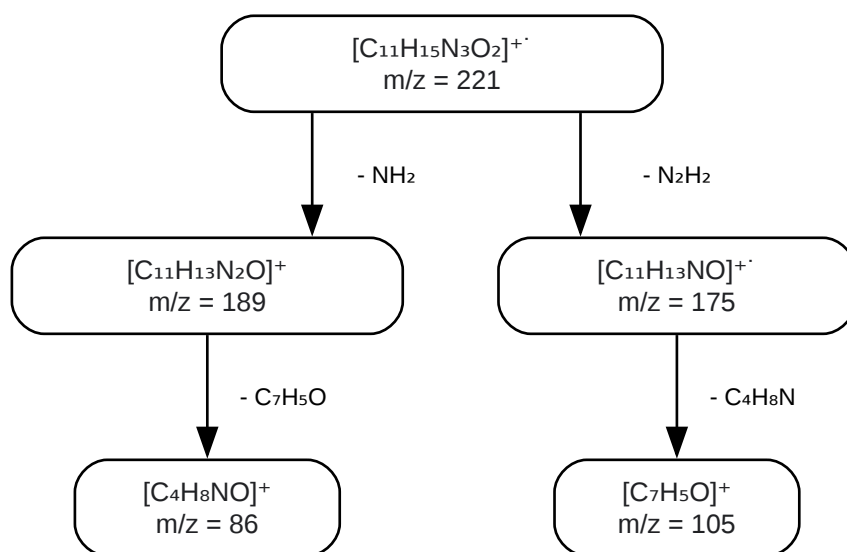
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural information.

Expected Mass Spectrometry Data for **4-Morpholinobenzohydrazide**

- Molecular Formula: $C_{11}H_{15}N_3O_2$
- Molecular Weight: 221.26 g/mol
- Expected Molecular Ion (M^+): $m/z = 221$

Fragmentation Pathway:

Electron ionization (EI) would likely lead to characteristic fragmentation patterns. The most probable fragmentations would involve the cleavage of the amide bond and the hydrazide N-N bond.



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